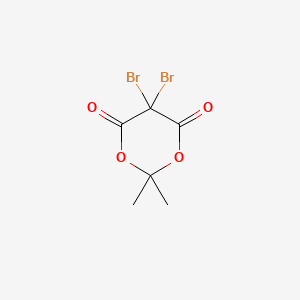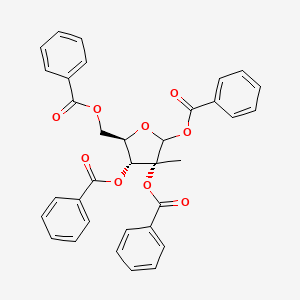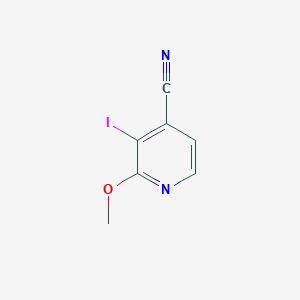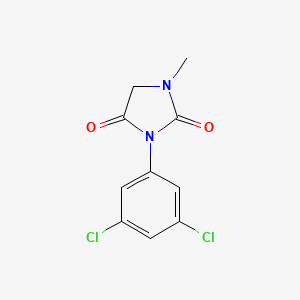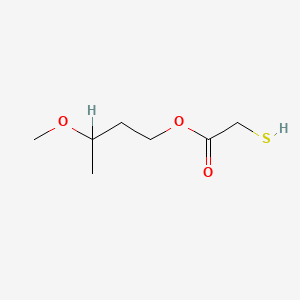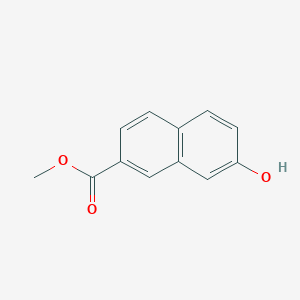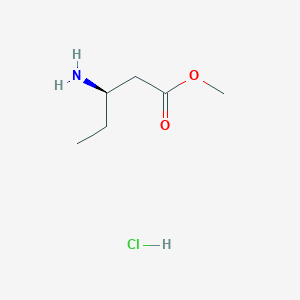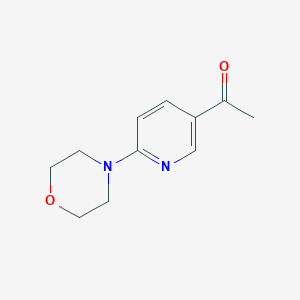
1-(6-Morpholinopyridin-3-yl)ethanone
Vue d'ensemble
Description
“1-(6-Morpholinopyridin-3-yl)ethanone” is a chemical compound with the molecular formula C11H14N2O2 . Its average mass is 206.241 Da and its mono-isotopic mass is 206.105530 Da .
Synthesis Analysis
While specific synthesis methods for “1-(6-Morpholinopyridin-3-yl)ethanone” were not found, related compounds have been synthesized through various processes . For instance, a process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of Etoricoxib, has been described . Another process involves a five-step method for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulfonyl)phenyl]ethanone .Molecular Structure Analysis
The molecular structure of “1-(6-Morpholinopyridin-3-yl)ethanone” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Morpholinopyridin-3-yl)ethanone” include a molecular weight of 206.2400 g/mol . It is recommended to be stored at ambient temperature .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Characterization
A study by Aljohani et al. (2019) developed an efficient microwave-assisted synthetic route for Mannich bases derived from 4-hydroxyacetophenone, showcasing a novel alternative for the synthesis of mono- and disubstituted derivatives. This method is highlighted by its short reaction time and environmental friendliness. The compounds synthesized were thoroughly characterized, including the determination of molecular structures via X-ray crystallography, indicating strong intramolecular hydrogen bonding in morpholine-containing derivatives (Aljohani et al., 2019).
Antibacterial Activity of Novel Pyrimidines and Thiazolidinones
Merugu et al. (2010) reported the synthesis of novel pyrimidines and thiazolidinones starting from 1-(4-morpholinophenyl)ethanone, under microwave irradiation, leading to compounds with promising antibacterial activity. This study underscores the potential of morpholine derivatives in developing new antibacterial agents (Merugu et al., 2010).
Corrosion Inhibition Studies
Das et al. (2017) synthesized cadmium(II) Schiff base complexes, including morpholine derivatives, demonstrating their application as corrosion inhibitors on mild steel. The study provides a bridge between coordination chemistry and materials science, especially in corrosion engineering (Das et al., 2017).
Molecular Docking and Antibacterial Activity
A study by Khumar et al. (2018) synthesized novel pyrazole derivatives starting from morpholine-containing chalcones, showcasing significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were also subjected to molecular docking studies, providing insights into their potential mode of action (Khumar et al., 2018).
Anti-inflammatory Activity of Thiophene Derivatives
Helal et al. (2015) reported on the synthesis and anti-inflammatory activity of thiophene derivatives starting from 1-(4-morpholinophenyl)ethanone. This work highlights the therapeutic potential of morpholine derivatives in developing anti-inflammatory drugs (Helal et al., 2015).
Safety and Hazards
Orientations Futures
While specific future directions for “1-(6-Morpholinopyridin-3-yl)ethanone” were not found, research into related compounds suggests potential applications in the development of new drugs . For instance, quinolinyl-pyrazoles, which share structural similarities with “1-(6-Morpholinopyridin-3-yl)ethanone”, have been studied for their antimicrobial and antitubercular properties .
Mécanisme D'action
Target of Action
A structurally similar compound, abt-702, is known to inhibit adenosine kinase (ak), the primary metabolic enzyme for adenosine . Adenosine is an endogenous homeostatic inhibitory neuromodulator that reduces cellular excitability at sites of tissue injury and inflammation .
Mode of Action
Based on the action of the structurally similar compound abt-702, it can be inferred that 1-(6-morpholinopyridin-3-yl)ethanone might interact with its target, potentially ak, to increase extracellular adenosine concentrations at sites of tissue trauma .
Biochemical Pathways
The structurally similar compound abt-702 is known to affect the adenosine pathway by inhibiting ak, thereby increasing extracellular adenosine concentrations .
Pharmacokinetics
The structurally similar compound abt-702 is known to be orally active , suggesting that 1-(6-Morpholinopyridin-3-yl)ethanone might also have good bioavailability.
Result of Action
The structurally similar compound abt-702 is known to reduce cellular excitability at sites of tissue injury and inflammation, suggesting that 1-(6-morpholinopyridin-3-yl)ethanone might have similar effects .
Propriétés
IUPAC Name |
1-(6-morpholin-4-ylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-9(14)10-2-3-11(12-8-10)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDRYHNFFIICNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443057 | |
| Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Morpholino-3-pyridinyl)-1-ethanone | |
CAS RN |
265107-43-5 | |
| Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-](/img/structure/B1589134.png)
![3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B1589135.png)
